REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8](/[CH:10]=N/O)=[O:9])=[CH:3][CH:2]=1.S(=O)(=O)(O)[OH:14]>>[NH:7]1[C:4]2[C:3](=[CH:2][CH:1]=[CH:6][CH:5]=2)[C:10](=[O:14])[C:8]1=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)NC(=O)/C=N/O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by ice and purification with ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |